![molecular formula C17H18O3 B14382721 1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one CAS No. 87976-17-8](/img/structure/B14382721.png)
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a prop-1-en-1-yl group
Preparation Methods
The synthesis of 1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized with methoxy groups.
Reaction Conditions: The prop-1-en-1-yl group is introduced through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct substitution pattern.
Industrial Production: Industrial methods may involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Major Products: The products of these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.
Scientific Research Applications
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Effects: These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene and (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Uniqueness: The unique substitution pattern and functional groups of this compound give it distinct chemical and biological properties.
Comparison: Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
87976-17-8 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(1,4-dimethoxy-3-prop-1-enylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H18O3/c1-5-8-14-15(11(2)18)17(20-4)13-10-7-6-9-12(13)16(14)19-3/h5-10H,1-4H3 |
InChI Key |
SGPXEYOEJDYOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C2=CC=CC=C2C(=C1C(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


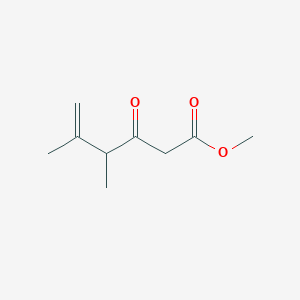
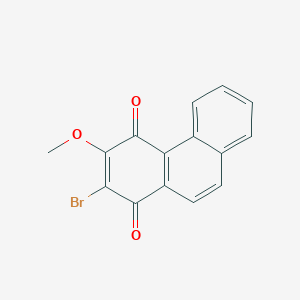
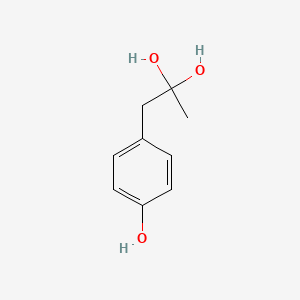
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
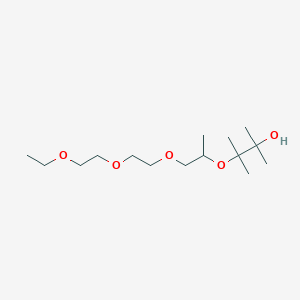
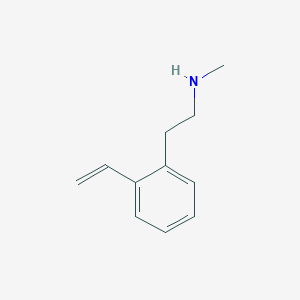
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
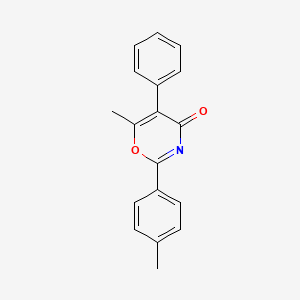
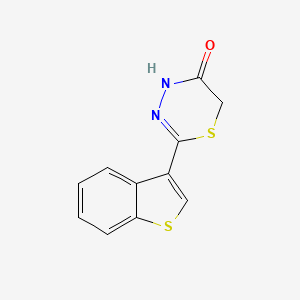

![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
